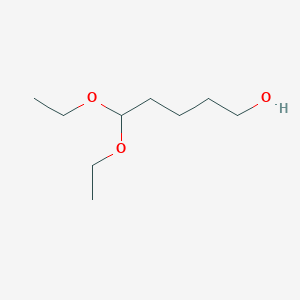

5,5-Diethoxypentan-1-OL

説明

Historical Context and Evolution of Pentan-1-ol Derivatives with Acetal Functionalities

The development of acetals as protecting groups for carbonyl compounds represents a cornerstone of modern organic synthesis. researchgate.net Initially, the focus was on the simple protection of aldehydes and ketones to prevent their participation in reactions targeting other functional groups within a molecule. masterorganicchemistry.com The reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst forms a geminal-diether known as an acetal. libretexts.org These groups are notably stable under neutral and basic conditions but can be readily cleaved by aqueous acid to regenerate the parent carbonyl. masterorganicchemistry.com

The evolution from simple protective chemistry to the use of multifunctional synthons led to the development of molecules like 5,5-Diethoxypentan-1-ol. Researchers began to appreciate the efficiency of using building blocks that contained both a protected functional group and a reactive site for further elaboration. This approach streamlines synthetic sequences by reducing the number of protection-deprotection steps. Pentan-1-ol derivatives bearing a terminal acetal embody this concept, providing a C5 fragment where the two ends can be differentiated and reacted sequentially. This class of compounds is part of a broader family of functionalized acetals that have been employed in the synthesis of diverse structures, including natural products and heterocyclic systems. researchgate.netrsc.org

Strategic Importance in Chemical Transformations

The strategic importance of this compound lies in its identity as a bifunctional synthon. chemicalbook.compharmaffiliates.com The primary alcohol is a nucleophilic site that can undergo a variety of standard chemical transformations, such as oxidation to the corresponding carboxylic acid or aldehyde, esterification, or conversion into a good leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

Crucially, the diethyl acetal at the opposite end of the carbon chain is inert to most of these reaction conditions. Once the desired modifications at the C1 position are complete, the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde at C5. This newly revealed aldehyde can then participate in a host of carbon-carbon bond-forming reactions (e.g., Wittig olefination, aldol condensation, Grignard reactions) or be converted into other functional groups like amines via reductive amination. This "protect-transform-deprotect" sequence allows for a highly controlled and stepwise construction of more complex molecules, making this compound a valuable intermediate in multistep synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18545-17-0 chemicalbook.com |

| Molecular Formula | C9H20O3 chemicalbook.com |

| Molecular Weight | 176.25 g/mol chemicalbook.com |

| Synonym | 5-Hydroxy-valeraldehyde Diethyl Acetal pharmaffiliates.com |

| Appearance | Liquid |

Scope and Objectives of Current Research Trajectories

While this compound is a known synthetic building block, current research trajectories are focused on leveraging such bifunctional molecules in increasingly sophisticated applications. Research in this area generally expands upon the established utility of acetal-protected alcohols in novel synthetic methodologies and for creating high-value chemical entities.

One area of investigation is the incorporation of such synthons into the synthesis of complex natural products and pharmaceutically relevant molecules. The five-carbon chain with reactive handles at both ends is a common structural motif in many biologically active compounds.

Furthermore, there is a growing interest in using structurally related acetals and polyols in green chemistry and materials science. For example, glycerol-derived ethers like 1,3-diethoxypropan-2-ol are being explored as sustainable solvents and hydrogen-transfer agents in biomass processing. rsc.org This suggests a potential trajectory for using this compound or its derivatives as precursors for biodegradable polymers or as components in the synthesis of novel functional materials. The ability of the terminal alcohol to be polymerized or grafted onto surfaces, followed by deprotection of the acetal to introduce a reactive aldehyde, opens possibilities for creating functionalized materials with tailored properties. Current research continues to seek new ways to utilize these versatile and strategically important chemical intermediates.

特性

IUPAC Name |

5,5-diethoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-3-11-9(12-4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBTXPVBSQJJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545876 | |

| Record name | 5,5-Diethoxypentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18545-17-0 | |

| Record name | 5,5-Diethoxypentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-Diethoxypentan-1-OL, and how can its purity be validated?

- Synthesis : A common method involves the reduction of glutaric dialdehyde mono(diethyl)acetal to yield this compound, followed by methanesulfonation using methanesulfonyl chloride and triethylamine .

- Purity Validation :

- Chromatography : Use HPLC or GC-MS to confirm the absence of byproducts.

- Spectroscopy : H NMR and C NMR should match reported spectra (e.g., δ 1.2–1.4 ppm for ethoxy groups).

- Elemental Analysis : Verify C, H, and O content against theoretical values.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling Precautions :

- Avoid exposure to moisture; use inert gas (N or Ar) for sensitive reactions.

- Follow GHS safety protocols (e.g., wear gloves, eye protection) due to skin/eye irritation risks .

Q. What solvents are compatible with this compound for experimental workflows?

- Solubility Data :

| Solvent | Compatibility |

|---|---|

| Chloroform | High |

| Dichloromethane | High |

| Ethanol | Moderate |

| Water | Low |

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound as an intermediate in multistep syntheses?

- Key Factors :

- Catalyst Selection : Use Lewis acids (e.g., BF-EtO) to enhance electrophilic reactivity.

- Temperature Control : Maintain reactions at 0–5°C during methanesulfonation to avoid decomposition .

- Workup Strategies : Extract with non-polar solvents (e.g., hexane) to isolate the product from polar byproducts.

- Troubleshooting : Low yields may result from residual moisture; employ Dean-Stark traps for azeotropic drying.

Q. What analytical challenges arise when characterizing this compound derivatives, and how can they be addressed?

- Challenges :

- Isomerization : Ethoxy groups may exhibit conformational flexibility, complicating NMR interpretation.

- Volatility : GC-MS analysis requires derivatization (e.g., silylation) to improve detectability.

- Solutions :

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare retention indices with synthetic standards in GC-MS .

Q. How do contradictory stability data in literature impact experimental design for this compound?

- Case Analysis :

- Some studies report stability under inert atmospheres, while others note decomposition at elevated temperatures (>50°C) .

- Mitigation Strategies :

- Conduct preliminary stability tests (TGA/DSC) to define safe operating ranges.

- Document reaction conditions rigorously (e.g., solvent purity, catalyst batch) to enable cross-study comparisons .

Methodological and Reporting Standards

Q. What documentation is essential for publishing synthetic protocols involving this compound?

- Required Details :

- Full synthetic procedure (reagents, stoichiometry, reaction time/temperature).

- Characterization data (NMR, HRMS, elemental analysis) for novel derivatives.

- Safety protocols (e.g., fume hood use, waste disposal) adhering to OSHA standards .

Q. How can researchers ensure reproducibility when scaling up reactions with this compound?

- Best Practices :

- Use calibrated equipment (e.g., syringe pumps for dropwise reagent addition).

- Validate batch-to-batch consistency via QC checks (e.g., melting point, values in TLC).

- Archive samples in labeled vials with LOT numbers for traceability .

Safety and Hazard Management

Q. What are the critical safety considerations for handling this compound in high-throughput experiments?

- Risk Mitigation :

| Hazard Type | Precautionary Measure |

|---|---|

| Skin/Irritation | Nitrile gloves + lab coat |

| Eye Exposure | Goggles + emergency eyewash stations |

| Inhalation | Fume hood with ≥100 ft/min airflow |

- Emergency Protocols :

- For spills, absorb with silica gel and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。